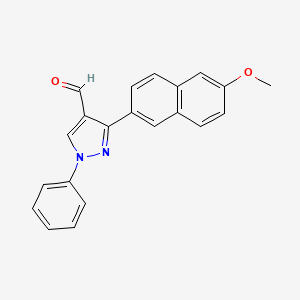

3-(6-methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-25-20-10-9-15-11-17(8-7-16(15)12-20)21-18(14-24)13-23(22-21)19-5-3-2-4-6-19/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLBQGOQLUOIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(6-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 957354-89-1) is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.

- Molecular Formula : C21H16N2O2

- Molecular Weight : 328.36 g/mol

- CAS Number : 957354-89-1

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anti-inflammatory effects. A study synthesized a series of pyrazole carbaldehydes and evaluated their anti-inflammatory activity using in vivo models. The results showed that compounds with methoxy-substituted phenyl groups, similar to the target compound, demonstrated significant anti-inflammatory activity comparable to standard drugs like diclofenac .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Anti-inflammatory Activity (%) | Standard Comparison |

|---|---|---|

| PQ1 | 75% | Diclofenac (97%) |

| PQ2 | 77% | Diclofenac (97%) |

| PQ3 | 74% | Diclofenac (97%) |

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been extensively studied. A series of compounds were evaluated for their ability to scavenge free radicals using assays such as DPPH and nitric oxide scavenging. The results indicated that certain derivatives exhibited excellent radical scavenging activity, which may be attributed to their molecular structure .

Table 2: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound | DPPH Scavenging Activity (%) | NO Scavenging Activity (%) |

|---|---|---|

| 3a | 85% | 78% |

| 4e | 90% | 82% |

| 5b | 88% | 80% |

Other Biological Activities

In addition to anti-inflammatory and antioxidant properties, pyrazole compounds have been investigated for their potential as anticancer agents. Studies have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

- Anti-inflammatory Study : In a controlled study involving carrageenan-induced edema in mice, the compound exhibited a significant reduction in swelling compared to the control group, suggesting a strong anti-inflammatory effect.

- Antioxidant Evaluation : In vivo studies assessed the levels of catalase and malondialdehyde in liver tissues after administration of pyrazole derivatives. Results indicated enhanced antioxidant enzyme activity and reduced oxidative stress markers in treated groups .

Scientific Research Applications

Basic Information

- Molecular Formula : C21H16N2O2

- Molecular Weight : 328.36 g/mol

- CAS Number : 957354-89-1

- Purity : Typically ≥95%

Structure

The compound features a pyrazole ring, which is known for its biological activity, and a methoxynaphthalene moiety that enhances its lipophilicity and potential biological interactions.

Medicinal Chemistry

3-(6-Methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been explored for its pharmacological properties:

- Anti-inflammatory Activity : The compound has been investigated for its potential as an anti-inflammatory agent. Its structure allows for interaction with various biological targets involved in inflammatory pathways.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Study: Anti-inflammatory Activity

A study published in Molecules reported the synthesis of pyrazole derivatives, including this compound, highlighting their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a promising therapeutic profile for inflammatory diseases .

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Research has shown that compounds with similar structures can be used as emissive materials in OLEDs due to their efficient photophysical properties.

Case Study: OLED Applications

In a recent study, researchers synthesized a series of pyrazole-based compounds and tested their luminescent properties. The findings indicated that compounds similar to this compound could serve as effective emitters in OLED devices .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives with modified biological or physical properties. This versatility allows researchers to tailor the compound for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Substituents

Key Observations:

- Methoxy vs. Fluorophenyl Groups : The 4-methoxyphenyl analog (Table 1, Row 2) exhibits enhanced electron-donating properties compared to the 4-fluorophenyl derivative (Row 5), influencing reactivity in nucleophilic additions .

- Naphthalene vs.

- Benzoyl vs. Phenyl at Position 1 : Replacing the phenyl group with benzoyl (Row 4) increases steric bulk, which may affect binding affinity in biological systems .

Q & A

Advanced Research Question

- Catalyst Screening : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) to improve nucleophilic substitution efficiency .

- Solvent Optimization : Use dimethylformamide (DMF) for higher boiling points and improved solubility of aromatic intermediates .

- Purification Strategies : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate aldehyde derivatives from byproducts .

What computational methods are recommended to predict the reactivity and electronic properties of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, particularly at the aldehyde group and methoxynaphthalene ring .

- Molecular Docking : Model interactions with biological targets (e.g., kinases or viral proteases) to rationalize observed bioactivities and guide SAR studies .

How do substituent variations (e.g., chloro vs. methoxy groups) on the naphthalene ring affect the compound’s chemical stability?

Advanced Research Question

Electron-donating groups (e.g., methoxy) increase electron density on the naphthalene ring, enhancing stability against oxidative degradation compared to electron-withdrawing groups (e.g., chloro). This is evidenced by accelerated decomposition of chloro-substituted pyrazoles under UV light . Stability assays (e.g., accelerated thermal aging) are recommended to quantify these effects.

What strategies can resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

Advanced Research Question

- Standardized Assays : Re-evaluate activities using uniform protocols (e.g., MIC for antimicrobial studies) to minimize variability .

- Metabolic Stability Profiling : Compare hepatic microsomal degradation rates to account for differences in bioavailability .

- Crystallographic Analysis : Confirm conformational differences in active vs. inactive analogs, as seen in pyrazole derivatives with divergent binding modes .

What are the key challenges in scaling up laboratory-scale synthesis for preclinical studies?

Advanced Research Question

- Byproduct Management : Optimize reaction stoichiometry to minimize diaryl ether byproducts from competing aromatic substitutions .

- Solvent Recovery : Implement distillation systems for ethanol/methanol reuse to reduce costs .

- Process Analytical Technology (PAT) : Use inline FT-IR or HPLC to monitor reaction progress and ensure consistency .

How can researchers design SAR studies to explore the pharmacological potential of this compound?

Q. Methodological Guidance

- Systematic Substitution : Synthesize analogs with variations at the pyrazole 1-position (phenyl vs. alkyl) and naphthalene 6-position (methoxy vs. hydroxy) .

- Bioactivity Profiling : Screen against disease-relevant targets (e.g., cancer cell lines, viral proteases) using dose-response assays .

- Pharmacokinetic Studies : Assess logP, plasma protein binding, and metabolic stability to prioritize lead candidates .

What are the limitations of current synthetic methodologies for this compound, and what innovations are emerging?

Q. Critical Analysis

- Limitations : Traditional methods suffer from moderate yields (~50–60%) due to competing side reactions .

- Innovations : Flow chemistry systems enable precise temperature/residence time control, improving reproducibility and scalability . Microwave-assisted synthesis reduces reaction times for cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.